
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a diethylamino group, a methoxycarbonyl group, and a carboxylate group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with diethylamine and methoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of pyridine-2-carboxylate derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The methoxycarbonyl and carboxylate groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog with similar structural features but lacking the diethylamino and methoxycarbonyl groups.
4-(Dimethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate: A closely related compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, while the methoxycarbonyl and carboxylate groups contribute to its reactivity and binding interactions.
Eigenschaften
CAS-Nummer |
912541-06-1 |
|---|---|
Molekularformel |
C12H15N2O4- |
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
4-(diethylamino)-6-methoxycarbonylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O4/c1-4-14(5-2)8-6-9(11(15)16)13-10(7-8)12(17)18-3/h6-7H,4-5H2,1-3H3,(H,15,16)/p-1 |
InChI-Schlüssel |
QMJRHJPGYNUJAN-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC(=NC(=C1)C(=O)OC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)
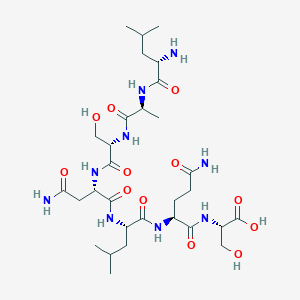

![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)
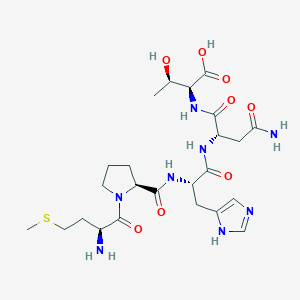
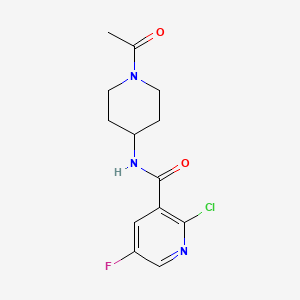
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
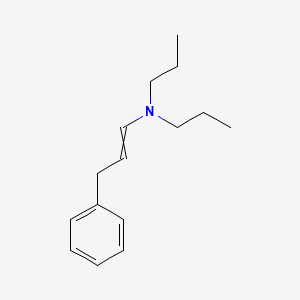
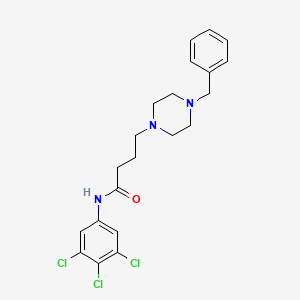
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
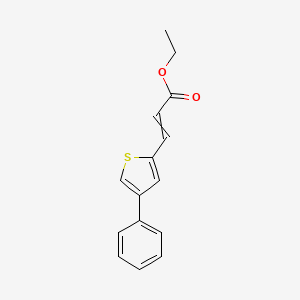
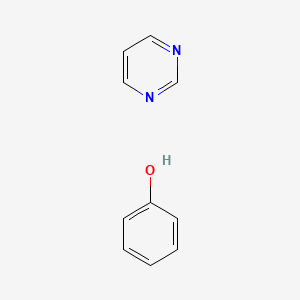
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
